molecular formula C38H48O5 B156499 Chromoionophore XI CAS No. 138833-46-2

Chromoionophore XI

Cat. No.: B156499
CAS No.: 138833-46-2
M. Wt: 584.8 g/mol
InChI Key: UDHKRSZNYLYOEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061 , is a lipophilized pH indicator . It is primarily used as an ionophore in various applications . One of its notable targets is the CCR5 receptor on the surface of HIV-1 . The CCR5 receptor plays a crucial role in the entry of HIV-1 into CD4+ cells .

Mode of Action

This compound acts by binding to its target, the CCR5 receptor . This binding inhibits the entry of HIV-1 into CD4+ cells, leading to a decrease in viral load . In other applications, it serves as a lipophilic pH indicator, changing its color in response to changes in pH .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 infection pathway . By binding to the CCR5 receptor, it prevents HIV-1 from entering CD4+ cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

As a lipophilized compound , it is likely to have good bioavailability due to its ability to cross lipid bilayers.

Result of Action

The binding of this compound to the CCR5 receptor inhibits HIV-1 entry into CD4+ cells . This results in a decrease in viral load, which can slow the progression of HIV-1 infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, as a pH indicator, its color change is dependent on the pH of the environment . Furthermore, its effectiveness as an ionophore can be affected by the presence and concentration of specific ions in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XI involves the esterification of fluorescein with octadecanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by industrial-scale purification techniques such as large-scale chromatography or continuous recrystallization .

Chemical Reactions Analysis

Types of Reactions: Chromoionophore XI primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reactions with nucleophiles. Additionally, as a pH indicator, it participates in protonation and deprotonation reactions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Chromoionophore XI: this compound is unique due to its high lipophilicity and sensitivity to pH changes, making it particularly suitable for applications in ion-selective optical sensors and pH indicators .

Properties

IUPAC Name

octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHKRSZNYLYOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409203
Record name Chromoionophore XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138833-46-2
Record name Chromoionophore XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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